Cyclohexene, 3-(1-hexenyl)-, (E)-

Description

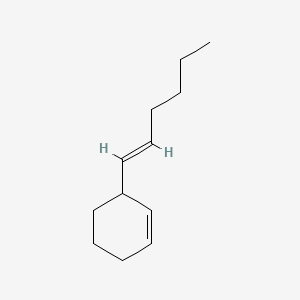

Cyclohexene, 3-(1-hexenyl)-, (E)- (IUPAC: 3-[(E)-hex-1-enyl]cyclohexene) is a substituted cyclohexene derivative with a molecular formula of C₁₂H₂₀ and a molecular weight of 164.29 g/mol . Its structure features a cyclohexene ring substituted at position 3 with an (E)-configured 1-hexenyl chain. Key properties include:

- Lipophilicity: High hydrophobicity (XlogP = 4.80, AlogP = 4.09), suggesting strong membrane permeability .

- Stereochemistry: The (E)-configuration of the hexenyl chain influences spatial interactions and reactivity .

- Biological Targets: Predicted interactions with cannabinoid CB2 receptors, cyclooxygenase-2 (COX-2), and sphingosine 1-phosphate receptors .

- Natural Occurrence: Isolated from Schisandra chinensis and Tetradium ruticarpum .

Properties

CAS No. |

55976-11-9 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

3-[(E)-hex-1-enyl]cyclohexene |

InChI |

InChI=1S/C12H20/c1-2-3-4-6-9-12-10-7-5-8-11-12/h6-7,9-10,12H,2-5,8,11H2,1H3/b9-6+ |

InChI Key |

AEIPVORMMZTNMZ-RMKNXTFCSA-N |

Isomeric SMILES |

CCCC/C=C/C1CCCC=C1 |

Canonical SMILES |

CCCCC=CC1CCCC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 3-(1-hexenyl)-, (E)- can be achieved through several methods. One common approach involves the reaction of cyclohexene with 1-hexene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Cyclohexene, 3-(1-hexenyl)-, (E)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel are often employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3-(1-hexenyl)-, (E)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it into saturated hydrocarbons.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Cyclohexanol and cyclohexanone.

Reduction: Hexylcyclohexane.

Substitution: Halogenated cyclohexenes.

Scientific Research Applications

Material Science

- Cyclohexene, 3-(1-hexenyl)-, (E)- can be used in developing specialty chemicals and polymers due to its unique properties.

Pharmaceutical Research

- Antimicrobial and Anti-inflammatory Properties: Research suggests that Cyclohexene, 3-(1-hexenyl)-, (E)- and similar compounds may possess antimicrobial and anti-inflammatory properties. These compounds can interact with biological molecules, influencing cellular processes. Ongoing research aims to understand the specific interactions and mechanisms to explore their therapeutic potential in drug development.

- Drug Development Candidate: Interaction studies are being conducted to understand the reactivity of Cyclohexene, 3-(1-hexenyl)-, (E)- with biological targets like enzymes and receptors. These studies are essential for assessing its viability as a drug development candidate by elucidating how the compound influences biochemical pathways and its potential therapeutic effects.

Chemical Synthesis

- Intermediate in Chemical Reactions: Cyclohexene, 3-(1-hexenyl)-, (E)- is utilized as an intermediate in chemical syntheses to modify its structure and create derivatives with desired properties.

Potential applications

Mechanism of Action

The mechanism of action of Cyclohexene, 3-(1-hexenyl)-, (E)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Polyoxygenated Cyclohexenes

Examples: Globbanol A, crotepoxide, and boesenboxide ().

- Structural Differences: These compounds contain hydroxyl, epoxide, or ether groups, increasing polarity (lower logP values) compared to the non-oxygenated target compound.

- Bioactivity : Exhibit antiproliferative, antimalarial, and cytotoxic activities, contrasting with the target’s predicted neuroactive and anti-inflammatory roles .

- Reactivity : Oxygenated groups enhance susceptibility to oxidation and hydrogen bonding, altering catalytic behavior in reactions like epoxidation .

Mentha-Derived Cyclohexenes

Example: 3-Methyl-6-(1-methylethyl)cyclohexene (p-Mentha-2-ene, CAS 586-63-0) ().

- Structural Differences : Features isopropyl and methyl substituents instead of a hexenyl chain.

- Physical Properties : Lower molecular weight (136.23 g/mol) and higher volatility, making it suitable for flavoring applications .

- Natural Role : Found in essential oils (e.g., black pepper), contributing to aromatic profiles .

Epoxidized Cyclohexenes

Examples: Cyclohexene oxide, cyclohexenol ().

- Structural Differences: Contain epoxide or hydroxyl groups, increasing reactivity and reducing lipophilicity (e.g., cyclohexenol has XlogP ~1.5).

- Catalytic Behavior: Formed via radical or nonradical pathways in oxidation reactions; the target compound’s hexenyl chain may hinder epoxidation due to steric effects .

Comparative Analysis of Key Properties

| Property | Cyclohexene, 3-(1-Hexenyl)-, (E)- | Polyoxygenated Derivatives | Mentha-Derived Cyclohexenes | Epoxidized Derivatives |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₂₀ | C₉–C₁₅ with O-functional groups | C₁₀H₁₆ | C₆H₁₀O (epoxide) |

| XlogP | 4.80 | 1.5–3.2 | ~3.5 | 1.5–2.5 |

| Bioactivity | CB2/COX-2 modulation | Antiproliferative, cytotoxic | Flavoring agents | Industrial intermediates |

| Natural Sources | Schisandra chinensis | Uvaria pandensis | Black pepper essential oils | Synthetic or catalytic |

| Catalytic Oxidation | Potential allylic oxidation | Epoxidation/allylic oxidation | Not reported | High epoxide yield |

Q & A

Basic Research Questions

Q. What are the common laboratory methods for synthesizing cyclohexene derivatives such as 3-(1-hexenyl)-cyclohexene?

- Methodological Answer : Cyclohexene derivatives are typically synthesized via acid-catalyzed dehydration of alcohols. For example, cyclohexanol can be dehydrated using concentrated sulfuric or phosphoric acid to form cyclohexene . For substituted derivatives like 3-(1-hexenyl)-cyclohexene, a modified approach may involve Wittig or Heck coupling to introduce the hexenyl group. Key steps include:

- Reagent Selection : Use of strong acids (e.g., H₃PO₄) to protonate hydroxyl groups and facilitate β-elimination.

- Temperature Control : Heating under reflux (160–180°C) to drive dehydration while minimizing side reactions.

- Purification : Fractional distillation or column chromatography to isolate the product .

Q. How can the presence of the alkene group in 3-(1-hexenyl)-cyclohexene be confirmed experimentally?

- Methodological Answer : The alkene group can be confirmed via:

- Bromine Test : Addition of bromine (Br₂) in CCl₄ results in rapid decolorization due to electrophilic addition to the double bond .

- GC-MS Analysis : Retention time and molecular ion peaks (e.g., m/z 136 for cyclohexene derivatives) provide structural confirmation.

- ¹H NMR : Signals at δ 4.5–6.5 ppm for vinyl protons and coupling constants (J ≈ 10–16 Hz) indicate (E)-stereochemistry .

Q. What challenges arise during the purification of cyclohexene derivatives, and how are they addressed?

- Methodological Answer : Key challenges include:

- Volatility : Use ice/water baths during distillation to prevent loss of low-boiling-point products .

- Polymerization : Add inhibitors like hydroquinone to stabilize the alkene during storage.

- Purity Assessment : Combine GC with refractive index measurements to verify separation efficiency .

Advanced Research Questions

Q. How do stereochemical (E vs Z) configurations influence the reactivity and stability of cyclohexene derivatives?

- Methodological Answer : (E)-isomers generally exhibit greater thermodynamic stability due to reduced steric strain compared to (Z)-isomers. Reactivity differences can be studied via:

- Kinetic Experiments : Compare isomerization rates under thermal or catalytic conditions.

- Computational Modeling : Density Functional Theory (DFT) calculations predict activation energies for isomerization pathways.

- Spectroscopy : UV-Vis and circular dichroism (CD) to monitor conformational changes .

Q. What kinetic models are applicable for studying high-temperature reactions of cyclohexene derivatives?

- Methodological Answer : High-temperature autoignition studies (e.g., shock tube experiments) use mechanisms involving:

- Radical Chain Reactions : Initiation via H-abstraction at allylic positions, followed by β-scission and cyclization.

- Pressure Dependence : IDTs (ignition delay times) decrease with increasing pressure (5–20 bar) and equivalence ratio (0.5–2.0).

- Sensitivity Analysis : Identify rate-limiting steps (e.g., O₂ addition to allylic radicals) using tools like Chemkin .

Q. How can computational chemistry predict reaction pathways for substituted cyclohexenes?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries for key reactions (e.g., dehydrogenation, isomerization).

- Microkinetic Modeling : Integrate quantum mechanics with rate equations to simulate product distributions.

- Validation : Compare computed activation energies with experimental data from pyrolysis or combustion studies .

Data Contradictions and Resolution

- Synthesis vs Combustion Mechanisms : While synthesis studies emphasize acid-catalyzed dehydration , combustion models focus on radical-driven pathways . Researchers must contextualize mechanisms based on reaction conditions (e.g., acidic vs oxidative environments).

- Analytical Variability : Conflicting GC-MS retention times or NMR shifts may arise from impurities or isomerization. Cross-validation with multiple techniques (e.g., IR, Raman) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.